EAI045

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EAI045 es un inhibidor alostérico que se dirige a mutantes específicos resistentes a fármacos del receptor del factor de crecimiento epidérmico (EGFR) mientras preserva el receptor de tipo salvaje . EGFR es una tirosina quinasa receptora de la superficie celular que, tras la activación, conduce a la dimerización y autofosforilación de tirosina, induciendo una cascada de respuestas celulares posteriores como la modificación de la expresión génica, la proliferación celular y la reorganización del citoesqueleto . This compound ha mostrado un potencial significativo en la superación de la resistencia a los inhibidores de la tirosina quinasa convencionales en el cáncer de pulmón de células no pequeñas .

Métodos De Preparación

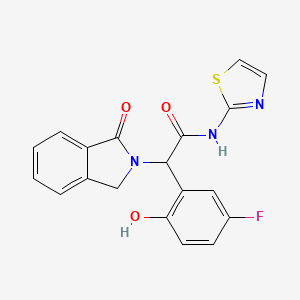

La síntesis de EAI045 implica varios pasos. Una de las rutas sintéticas incluye la preparación de 2-(5-fluoro-2-hidroxifenil)-2-(1-oxoisoindolin-2-il)-N-(tiazol-2-il)acetamida . Este compuesto se sintetiza utilizando una reacción de cierre de anillo catalizada por paladio con etiquetado de carbono-11 y tritio . Las condiciones de reacción incluyen un rendimiento radioquímico del 10 ± 1%, una pureza radioquímica >97% y una actividad molar de 26 ± 1 GBq/µmol . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente implica reactivos de alta pureza y condiciones de reacción controladas para asegurar la calidad del producto deseada .

Análisis De Reacciones Químicas

Hydrolysis to Major Metabolite PIA

Key Reaction Pathway This compoundHydrolysisPIA+Byproducts

| Parameter | This compound | PIA |

|---|---|---|

| Molecular Formula | C19H14F2N2O4S | C16H11FNO4 |

| Detection Method | LC-MS/MS | LC-MS/MS |

| Plasma Stability | Moderate | High |

Analytical Characterization of Reactivity

A validated bioanalytical assay quantified this compound and PIA in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS):

| Matrix | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

|---|---|---|---|

| Plasma | 5–5000 | ±15% | <15% |

| Tissue Homogenates | 10–5000 | ±20% | <20% |

Structural Insights from Crystallography

Although not a direct chemical reaction, this compound’s binding conformation influences its reactivity:

- Binds as a "three-bladed propeller" in the allosteric pocket of T790M-mutant EGFR (PDB ID: 5D41) .

- Forms hydrogen bonds with Asp855 (DFG motif) and hydrophobic interactions with Leu777/Phe856 .

- The 1-oxoisoindolinyl group extends toward solvent-exposed regions, potentially influencing metabolic susceptibility .

Stability Under Experimental Conditions

Synergistic Interactions with Cetuximab

While not a chemical reaction, this compound’s functional synergy with cetuximab (anti-EGFR antibody) alters its pharmacokinetic-pharmacodynamic profile:

Aplicaciones Científicas De Investigación

In Vitro Studies

EAI045 has been evaluated across several human NSCLC cell lines:

- A549 : Wild-type EGFR

- H1975 : L858R/T790M EGFR mutation

- HCC827 : del19 EGFR mutation

In Vivo Studies

In vivo evaluations have been conducted using genetically engineered mouse models harboring lung carcinomas induced by mutant EGFR. These studies revealed that this compound effectively reduced tumor size when used alone or in combination with cetuximab. The pharmacokinetics of this compound were assessed, indicating rapid absorption and significant distribution to various tissues, including the brain and testis .

Pharmacokinetics and Metabolism

Case Studies

-

Combination Therapy for Advanced Lung Cancer :

A study demonstrated that combining this compound with cetuximab significantly inhibited tumor growth in patients with advanced lung adenocarcinoma harboring T790M and C797S mutations. This combination therapy was more effective than either drug alone, emphasizing the potential for enhanced therapeutic strategies using this compound . -

Resistance Mechanisms :

Research indicated that while this compound effectively targets T790M mutations, resistance can develop through additional mutations like C797S. Understanding these mechanisms is crucial for developing next-generation therapies that can overcome such resistance .

Data Tables

| Study Type | Cell Line | Mutation | IC50 (nM) | Effectiveness |

|---|---|---|---|---|

| In Vitro | H1975 | L858R/T790M | 2 | High |

| In Vitro | HCC827 | del19 | N/A | Low |

| In Vivo | Mouse Model | L858R/T790M | N/A | Significant Tumor Reduction |

| Combination | H1975 | L858R/T790M + Cetuximab | N/A | Synergistic Effect |

Mecanismo De Acción

EAI045 ejerce sus efectos uniéndose a un sitio alostérico en el EGFR, distinto del sitio de unión al ATP que es el objetivo de los inhibidores de la tirosina quinasa convencionales . Esta unión interrumpe la señalización del receptor, lo que lleva a la inhibición de las vías de señalización posteriores involucradas en la proliferación y supervivencia celular . Se presume que el anticuerpo cetuximab aumenta el número de bolsillos alostéricos accesibles para this compound, lo que aumenta su potencia . Los objetivos moleculares de this compound incluyen las mutaciones L858R/T790M y C797S de EGFR, que se asocian comúnmente con la resistencia a los inhibidores de la tirosina quinasa de primera y segunda generación .

Comparación Con Compuestos Similares

EAI045 forma parte de una clase de inhibidores de EGFR de cuarta generación diseñados para superar la resistencia a las generaciones anteriores de inhibidores de la tirosina quinasa . Compuestos similares incluyen EAI001, JBJ-04-125-02 y DDC4002 . Estos compuestos también se dirigen al sitio alostérico de EGFR, pero this compound es único en su capacidad para inhibir selectivamente mutantes resistentes a fármacos mientras preserva el receptor de tipo salvaje . Esta selectividad reduce los posibles efectos secundarios y mejora la eficacia terapéutica de this compound en comparación con otros inhibidores .

Actividad Biológica

EAI045 is an allosteric inhibitor specifically designed to target mutant forms of the epidermal growth factor receptor (EGFR), particularly the L858R and T790M mutations commonly associated with non-small cell lung cancer (NSCLC). This compound represents a novel approach in overcoming resistance to existing EGFR-targeted therapies. Below, we explore its biological activity, mechanisms of action, and relevant findings from recent studies.

This compound binds to an allosteric site adjacent to the ATP-binding pocket of EGFR, which allows it to selectively inhibit mutant EGFR without affecting wild-type EGFR. This selectivity is crucial as it minimizes potential off-target effects and enhances therapeutic efficacy against specific mutations. The compound exhibits approximately 1000-fold selectivity over wild-type EGFR and shows excellent selectivity across a panel of 250 protein kinases .

Cellular Activity

Initial studies demonstrated that this compound effectively reduced EGFR autophosphorylation in H1975 cells (L858R/T790M mutant) with an effective concentration (EC50) of 2 nM . However, it did not completely eliminate autophosphorylation, indicating a partial inhibition mechanism . In contrast, no significant anti-proliferative effects were observed in both H1975 and H3255 cell lines at concentrations up to 10 µM .

- Table 1: In Vitro Activity of this compound

| Cell Line | Mutation | EC50 (nM) | Anti-proliferative Effect |

|---|---|---|---|

| H1975 | L858R/T790M | 2 | None |

| H3255 | L858R | ~10 | None |

| NIH-3T3 | L858R/T790M | - | Moderate |

Synergistic Effects

The efficacy of this compound was significantly enhanced when used in combination with cetuximab, an anti-EGFR antibody that disrupts dimerization of the receptor. This combination therapy demonstrated a reduction in tumor volume by over 50% in preclinical models . The presence of cetuximab allows this compound to bind more effectively to its allosteric site by preventing the formation of asymmetric dimers that hinder its action .

In Vivo Studies

This compound has been evaluated in various animal models bearing NSCLC xenografts. Studies indicated that while this compound alone had limited efficacy, its combination with cetuximab led to significant tumor regression.

- Table 2: In Vivo Efficacy of this compound with Cetuximab

| Treatment Combination | Tumor Volume Reduction (%) |

|---|---|

| This compound Alone | 0 |

| Cetuximab Alone | Modest Response |

| This compound + Cetuximab | >50 |

Pharmacokinetics

In terms of pharmacokinetics, this compound demonstrated rapid metabolism and renal excretion in mouse models. Approximately 23% of circulating radioactivity was attributed to intact [^11C]this compound at 60 minutes post-injection, indicating efficient clearance from the bloodstream . The biodistribution showed high uptake in liver and kidneys shortly after administration, which decreased significantly over time .

Case Studies and Clinical Implications

Recent clinical studies have suggested that this compound may be particularly beneficial for patients with NSCLC harboring specific mutations like L858R/T790M/C797S. The need for combination therapies is underscored by the emergence of resistance mechanisms that can limit the efficacy of single-agent therapies .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of EAI045 in targeting EGFR mutations, and how does it differ from earlier-generation inhibitors?

this compound is a non-ATP competitive, allosteric inhibitor selective for EGFR mutations (e.g., L858R/T790M) while sparing wild-type EGFR. Unlike first- and third-generation TKIs that bind the ATP pocket, this compound disrupts kinase activation by stabilizing an inactive conformation, requiring co-administration with cetuximab to block dimerization in certain models . Key findings include:

- EC50 : 2 nM for inhibiting EGFR Y1173 phosphorylation in H1975 cells .

- Selectivity : No inhibition of EGFR wild-type cells or Del19 mutants in vitro .

Q. Which preclinical models are most effective for evaluating this compound's efficacy, and what limitations exist in translating these findings?

- Cell lines : H1975 (L858R/T790M) and NIH-3T3 (L858R/T790M-transfected) are standard for in vitro assays .

- In vivo models : L858R/T790M CDX (cell-derived xenograft) mice show tumor suppression only when this compound is combined with cetuximab (60 mg/kg oral dose; tumor reduction ~80%) .

- Limitations : Poor oral bioavailability (26%) and reliance on cetuximab (which causes off-target EGFR WT toxicity) hinder clinical translation .

Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in murine studies?

- Cmax : 0.57 μM (plasma) .

- Half-life : 2.15 hours .

- Metabolism : Rapid renal excretion and hydrolytic degradation observed in bioanalytical assays .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound's efficacy between in vitro and in vivo models?

Contradictions arise from:

- Dimer dependency : In vitro assays (e.g., H1975 cells) show partial inhibition of EGFR autophosphorylation, while in vivo efficacy requires cetuximab to block dimerization .

- Metabolic stability : In vivo studies reveal rapid clearance of this compound, necessitating pharmacokinetic optimization (e.g., formulation in 10% NMP) . Methodological approach: Use tracer studies (e.g., [<sup>11</sup>C]this compound PET) to quantify target engagement and validate binding specificity in mutated vs. wild-type EGFR .

Q. What methodological challenges arise in quantifying this compound and its metabolites in bioanalytical assays?

- Recovery variability : Plasma and spleen QC samples show ±15% deviation in this compound recovery after 5 days at 4°C .

- Metabolite interference : PIA (primary metabolite) accounts for 0.4–0.9% of this compound levels in plasma but increases to >10% in tissues like liver . Solutions: Employ incurred sample reanalysis (ISR) protocols and stability-optimized storage conditions (-30°C for stock solutions) .

Q. Why does this compound fail to inhibit exon19del/T790M mutants in vivo despite in vitro activity against L858R/T790M?

Structural studies suggest exon19del/T790M mutants form dimerization-independent active states, rendering this compound ineffective. Co-administration with cetuximab does not rescue efficacy in these models .

Q. Methodological Frameworks for this compound Research

- Experimental design : Apply the PICOT framework (Population: L858R/T790M mutants; Intervention: this compound + cetuximab; Comparison: Monotherapy; Outcome: Tumor volume; Time: 4 weeks) .

- Data analysis : Use statistical tools to compare phosphorylation inhibition (e.g., Western blot densitometry) and tumor growth curves .

Propiedades

IUPAC Name |

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUFHOKUFOQRDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.